![molecular formula C6H14ClNO2 B1373609 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride CAS No. 1334148-54-7](/img/structure/B1373609.png)
2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride (AOEH) is an organic compound that has been used in a variety of scientific experiments over the years. It is a white, crystalline solid that is soluble in water and has a melting point of about 160°C. AOEH is an important intermediate for the synthesis of several pharmaceuticals and has been used in the production of a number of drugs. It is an important reagent in the laboratory and has been used in the synthesis of a wide range of compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Enantioselective Synthesis : 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride has been utilized in the enantioselective synthesis of chiral building blocks. For example, Demir et al. (2003) demonstrated its use in synthesizing both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol, a key chiral component for preparing serine and azasugars with high enantiomeric excess (up to 96%) (Demir et al., 2003).
Ionic Liquid Synthesis : Shevchenko et al. (2017) explored its application in synthesizing protic hydroxylic ionic liquids with varied basicity. These ionic liquids displayed notable properties like low glass transition temperature and high conductivity (Shevchenko et al., 2017).
Schiff Base Ligands and Metal Complexes : Kurt et al. (2020) synthesized novel Schiff base ligands using similar compounds, which were used to create metal complexes with potential as drug candidates (Kurt et al., 2020).
Polyheterocycle Synthesis : Bouchama et al. (2018) reported the synthesis of chromenopyridodiazepinone polyheterocycles, demonstrating the versatility of similar amino alcohols in organic synthesis (Bouchama et al., 2018).
Biological Applications
Antifungal Activities : Haggam (2021) synthesized novel derivatives of similar compounds which showed significant antifungal activities, highlighting their potential in pharmaceutical applications (Haggam, 2021).
Antitumor Activity : Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides, similar in structure, and tested them for antitumor activities, indicating their potential use in cancer treatment (Isakhanyan et al., 2016).
Anti-Inflammatory Agents : Rehman et al. (2022) synthesized chalcone derivatives from compounds structurally related to 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride, showing efficacy as anti-inflammatory agents (Rehman et al., 2022).
Mechanism of Action
Mode of Action
The mode of action of 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride . .
properties
IUPAC Name |
2-amino-1-(oxolan-3-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-3-6(8)5-1-2-9-4-5;/h5-6,8H,1-4,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUNIQMWTPCNRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.